(3,5-Dibromophenyl)methanamine
Overview
Description
(3,5-Dibromophenyl)methanamine is an organic compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a derivative of phenylmethanamine, where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is used in various research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s worth noting that many similar compounds interact with their targets by forming covalent bonds, disrupting normal cellular processes .
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
One study has shown that au-nhc complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against ovcar-8 (ovarian cancer) cells at low micromolar concentrations .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dibromophenyl)methanamine can be synthesized through several methods. One common approach involves the bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding phenylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenylmethanamine.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(3,5-Dibromophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: The parent compound without bromine substitutions.
(2,4-Dibromophenyl)methanamine: A similar compound with bromine atoms at the 2 and 4 positions.
(3,5-Dichlorophenyl)methanamine: A compound with chlorine atoms instead of bromine at the 3 and 5 positions.
Uniqueness
(3,5-Dibromophenyl)methanamine is unique due to the specific positioning of bromine atoms, which imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3,5-dibromophenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXPHDTYBGZDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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